molecular formula C14H13N3O3 B6390832 5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid CAS No. 1261950-41-7

5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid

Cat. No.: B6390832
CAS No.: 1261950-41-7
M. Wt: 271.27 g/mol
InChI Key: HZZZTMOLMYEVSR-UHFFFAOYSA-N
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Description

5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid is a complex organic compound that features both an acetamido group and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-acetamidophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Cyclization: The amino group reacts with a suitable pyridine derivative to form the pyridine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamidophenylboronic acid
  • 2-Aminopyridine-3-carboxylic acid
  • 5-Acetamidophenyl-2-aminopyridine

Uniqueness

5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-(3-acetamidophenyl)-2-aminopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8(18)17-11-4-2-3-9(5-11)10-6-12(14(19)20)13(15)16-7-10/h2-7H,1H3,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZZTMOLMYEVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687752
Record name 5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-41-7
Record name 5-(3-Acetamidophenyl)-2-aminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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